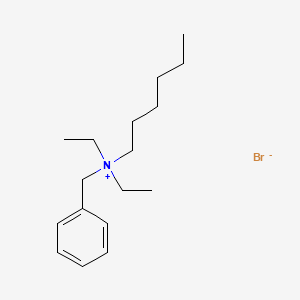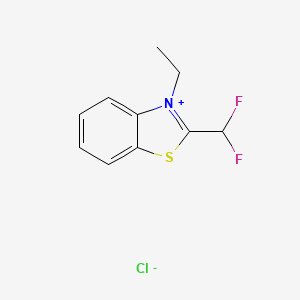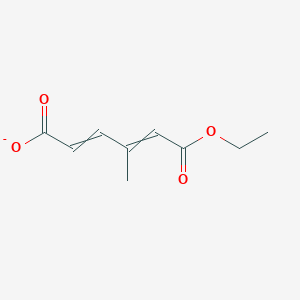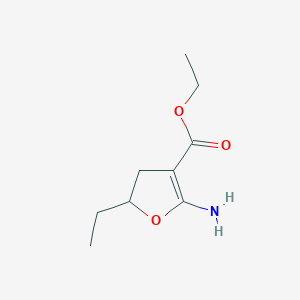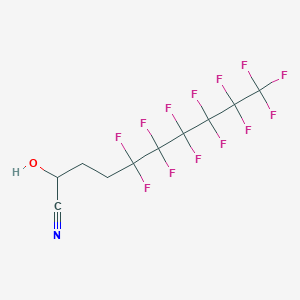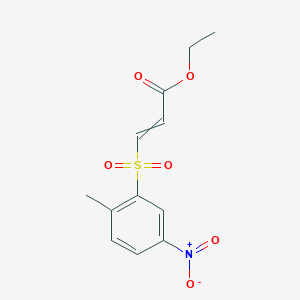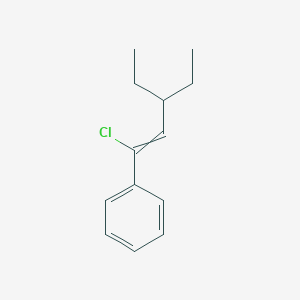![molecular formula C8H20N2O2Si B14372920 Trimethylsilyl [(dimethylamino)methyl]methylcarbamate CAS No. 91749-17-6](/img/structure/B14372920.png)
Trimethylsilyl [(dimethylamino)methyl]methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl [(dimethylamino)methyl]methylcarbamate is a compound that features a trimethylsilyl group, a dimethylamino group, and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl [(dimethylamino)methyl]methylcarbamate typically involves the reaction of trimethylsilyl chloride with [(dimethylamino)methyl]methylcarbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and a base such as triethylamine is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl [(dimethylamino)methyl]methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Trimethylsilyl [(dimethylamino)methyl]methylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl and amino groups during organic synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which trimethylsilyl [(dimethylamino)methyl]methylcarbamate exerts its effects involves the interaction of its functional groups with target molecules. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule to prevent unwanted reactions. The dimethylamino group can participate in nucleophilic substitution reactions, while the methylcarbamate group can enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups into molecules.
Dimethylaminomethyl chloride: Utilized in the synthesis of various organic compounds.
Methylcarbamate: Employed in the production of pesticides and pharmaceuticals.
Uniqueness
Trimethylsilyl [(dimethylamino)methyl]methylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
91749-17-6 |
|---|---|
Molecular Formula |
C8H20N2O2Si |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
trimethylsilyl N-[(dimethylamino)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C8H20N2O2Si/c1-9(2)7-10(3)8(11)12-13(4,5)6/h7H2,1-6H3 |
InChI Key |
RXZJIKFXSBUQNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN(C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
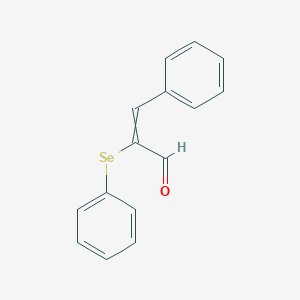
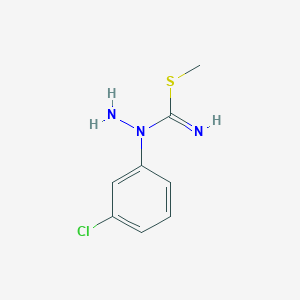
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
![1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14372861.png)

